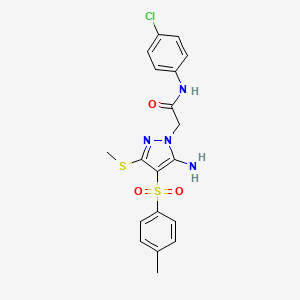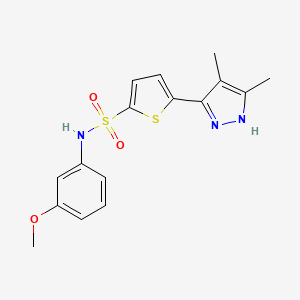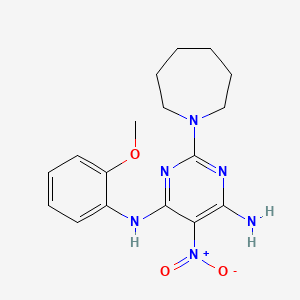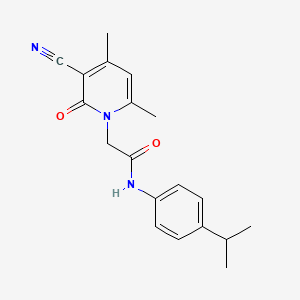![molecular formula C19H15BrN4O B11263837 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11263837.png)
3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring, a pyrazole ring, and two substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にフェニル環のメチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、オキサジアゾール環を標的にすることができ、環開裂反応につながる可能性があります。
置換: フェニル環上の臭素原子は、アミンやチオールなどのさまざまな求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 求核置換反応には、通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基が必要です。
主な生成物
酸化: メチル基の酸化は、カルボン酸の形成につながる可能性があります。
還元: オキサジアゾール環の還元は、アミンまたはアルコールの形成につながる可能性があります。
置換: 臭素原子の置換は、使用される求核剤に応じて、さまざまな誘導体を生成することができます。
4. 科学研究への応用
化学
化学では、3-(2-ブロモフェニル)-5-[3-(2,5-ジメチルフェニル)-1H-ピラゾール-5-イル]-1,2,4-オキサジアゾールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について研究されてきました。生物学的標的と相互作用する能力は、創薬と開発の候補となります。
医学
医化学では、この化合物の誘導体は、潜在的な治療薬として有望視されています。それらは、抗炎症作用、抗がん作用、および抗菌作用について調査されています。
産業
産業部門では、この化合物は、その安定性と反応性により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
3-(2-ブロモフェニル)-5-[3-(2,5-ジメチルフェニル)-1H-ピラゾール-5-イル]-1,2,4-オキサジアゾールの作用機序は、その特定の用途に依存します。医化学では、酵素または受容体などの特定の分子標的に作用することで効果を発揮する可能性があります。関与する経路には、酵素活性の阻害、受容体機能の調節、または細胞プロセスの破壊が含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
- 3-(2-クロロフェニル)-5-[3-(2,5-ジメチルフェニル)-1H-ピラゾール-5-イル]-1,2,4-オキサジアゾール
- 3-(2-フルオロフェニル)-5-[3-(2,5-ジメチルフェニル)-1H-ピラゾール-5-イル]-1,2,4-オキサジアゾール
- 3-(2-メチルフェニル)-5-[3-(2,5-ジメチルフェニル)-1H-ピラゾール-5-イル]-1,2,4-オキサジアゾール
独自性
3-(2-ブロモフェニル)-5-[3-(2,5-ジメチルフェニル)-1H-ピラゾール-5-イル]-1,2,4-オキサジアゾールの独自性は、臭素原子の存在にあります。臭素原子は、その反応性と他の分子との相互作用に大きく影響を与える可能性があります。これは、潜在的に強化された特性を持つ新しい誘導体の開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(2-fluorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new derivatives with potentially enhanced properties.
特性
分子式 |
C19H15BrN4O |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O/c1-11-7-8-12(2)14(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-3-4-6-15(13)20/h3-10H,1-2H3,(H,22,23) |
InChIキー |
BIMIBRYCCIOIQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid](/img/structure/B11263769.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one](/img/structure/B11263773.png)




![2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-YL)ethyl}-6-fluorobenzamide](/img/structure/B11263791.png)

![1-(3-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263799.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11263804.png)

![5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11263830.png)
![N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11263843.png)
![ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate](/img/structure/B11263844.png)
